molecular formula C20H24N4O3 B2441955 6-ethyl-5-((2-methoxyphenethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 942008-10-8

6-ethyl-5-((2-methoxyphenethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2441955
CAS No.: 942008-10-8
M. Wt: 368.437
InChI Key: BBKMYCXHCFYNCC-UHFFFAOYSA-N
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Description

The compound “6-ethyl-5-((2-methoxyphenethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a heterocyclic compound . Heterocyclic compounds offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents . They have demonstrated various biological activities .

Scientific Research Applications

Synthesis and Chemical Reactivity

The synthesis of polyfunctional fused heterocyclic compounds, including pyrido[2,3-d]pyrimidine derivatives, is a significant area of research. These compounds are synthesized through reactions involving different precursors under various conditions. For instance, the reaction between dimethylaminomethylene- and ethoxymethylene-1,3-indendione with amino-thioxopyrimidinones in boiling acetic acid leads to the formation of fused heterocyclic compounds. Such synthetic pathways highlight the versatility and reactivity of pyrido[2,3-d]pyrimidine derivatives in forming complex molecular structures with potential biological and pharmacological applications (Hassaneen et al., 2003).

Potential in Drug Discovery and Material Science

The compound's structure is similar to those studied for their nonlinear optical (NLO) properties and drug discovery applications. Novel pyrimidine-based bis-uracil derivatives, structurally related to 6-ethyl-5-((2-methoxyphenethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, have been synthesized and evaluated for their antimicrobial activities, photoluminescence, and molecular docking potential. These studies indicate the compound's relevance in designing materials with specific optical properties and potential therapeutic applications (Mohan et al., 2020).

Conjugated Polyelectrolytes and Polymer Solar Cells

In material science, the development of n-type conjugated polyelectrolytes based on pyrrolo[3,4-c]pyrrole-1,4-dione and pyrido[2,3-d]pyrimidine derivatives demonstrates the compound's potential in creating materials for electronic and optoelectronic applications. These materials serve as efficient electron transport layers in inverted polymer solar cells, enhancing device performance through improved electron extraction and reduced exciton recombination. This application underscores the compound's utility in renewable energy technologies (Hu et al., 2015).

Properties

IUPAC Name

6-ethyl-5-[2-(2-methoxyphenyl)ethylamino]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3/c1-5-13-12-22-18-16(19(25)24(3)20(26)23(18)2)17(13)21-11-10-14-8-6-7-9-15(14)27-4/h6-9,12H,5,10-11H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBKMYCXHCFYNCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C2C(=C1NCCC3=CC=CC=C3OC)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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